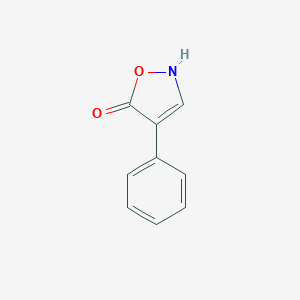
4-Phenylisoxazol-5-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Phenylisoxazol-5-ol is a heterocyclic compound that belongs to the isoxazole family Isoxazoles are five-membered rings containing three carbon atoms, one nitrogen atom, and one oxygen atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
4-Phenylisoxazol-5-ol can be synthesized through various methods, including:
Cycloaddition Reactions: One common method involves the [3+2] cycloaddition reaction between nitrile oxides and alkynes.
Microwave-Assisted Synthesis: Another method involves microwave-assisted synthesis, which can significantly reduce reaction times and improve yields.
Industrial Production Methods
Industrial production of this compound typically involves large-scale cycloaddition reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of high-quality compounds.
Análisis De Reacciones Químicas
Types of Reactions
4-Phenylisoxazol-5-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The phenyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenylisoxazole oxides, while substitution reactions can produce various substituted derivatives.
Aplicaciones Científicas De Investigación
Medicinal Chemistry
4-Phenylisoxazol-5-ol serves as a pharmacophore in the development of various therapeutic agents. Its structure allows for modifications that enhance biological activity and target specificity. The compound has been investigated for its potential as an anti-inflammatory and analgesic agent, with studies demonstrating its ability to inhibit lipoxygenase (LOX), an enzyme involved in the inflammatory response.
Research indicates that derivatives of isoxazole, including this compound, exhibit potent anti-inflammatory effects. For instance, studies have shown that certain isoxazole derivatives can inhibit lipid peroxidation and proteolysis induced by lipoxygenase, suggesting their potential utility in treating inflammatory diseases . Specific compounds derived from this scaffold have demonstrated IC50 values as low as 41 µM against LOX, indicating strong inhibitory effects .
Analgesic Properties
The analgesic properties of this compound have been explored through its interaction with nicotinic acetylcholine receptors (nAChR). Compounds synthesized from isoxazole derivatives have shown promise as pain relievers, particularly in conditions like neuropathic pain and inflammatory pain . The ability to modulate nAChR activity is crucial for developing effective analgesics.
Anticancer Research
This compound has also been studied for its anticancer properties. Various derivatives have been synthesized and evaluated for their cytotoxic effects against different cancer cell lines. For example, compounds based on the isoxazole structure have shown significant activity against human glioblastoma xenografts and other tumor models .
Synthesis and Characterization
The synthesis of this compound typically involves reactions that create the isoxazole ring structure followed by functionalization to enhance biological activity. Techniques such as microwave irradiation have been employed to improve yields and reduce reaction times during synthesis . Characterization methods including NMR spectroscopy are used to confirm the structure and purity of synthesized compounds.
Case Studies
| Study | Findings | Biological Activity |
|---|---|---|
| Banoglu et al., 2016 | Synthesis of 4,5-diaryloisoxazol-3-carboxylic acids | Inhibitory activity against leukotriene biosynthesis (IC50: 0.24 µM) |
| Vitale et al., 2014 | Development of COX inhibitors | Enhanced selectivity and potency against ovarian cancer cell lines |
| Peifer et al., 2009 | Dual inhibitors of p38α MAP kinase | Significant suppression of cytokine release |
Mecanismo De Acción
The mechanism of action of 4-Phenylisoxazol-5-ol involves its interaction with specific molecular targets. The phenyl group and the isoxazole ring can interact with various biological molecules through hydrogen bonding, π-π interactions, and hydrophobic effects. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
4-Phenylisoxazol-5-amine: This compound has an amine group instead of a ketone, which can significantly alter its reactivity and biological activity.
5-Phenylisoxazole: Lacks the ketone group, making it less reactive in certain chemical reactions.
3-Phenylisoxazol-5-ol: Contains a hydroxyl group, which can enhance its solubility and reactivity in different contexts.
Uniqueness
4-Phenylisoxazol-5-ol is unique due to its specific combination of a phenyl group and an isoxazole ring with a ketone functionality. This combination provides a distinct set of chemical and biological properties, making it valuable for various applications in research and industry.
Propiedades
Número CAS |
17147-69-2 |
|---|---|
Fórmula molecular |
C9H7NO2 |
Peso molecular |
161.16 g/mol |
Nombre IUPAC |
4-phenyl-2H-1,2-oxazol-5-one |
InChI |
InChI=1S/C9H7NO2/c11-9-8(6-10-12-9)7-4-2-1-3-5-7/h1-6,10H |
Clave InChI |
KYGNTQNHPFNJRL-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=CNOC2=O |
SMILES canónico |
C1=CC=C(C=C1)C2=CNOC2=O |
Sinónimos |
5(2H)-Isoxazolone,4-phenyl-(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















